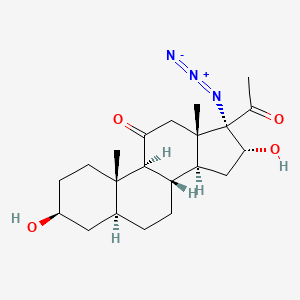
17-Azido-3beta,16alpha-dihydroxy-5alpha-pregnane-11,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Azido-3beta,16alpha-dihydroxy-5alpha-pregnane-11,20-dione: is a heterocyclic organic compound with the molecular formula C21H31N3O4 and a molecular weight of 389.49 g/mol . It is characterized by the presence of azido, hydroxy, and pregnane groups, making it a unique and versatile compound in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17-Azido-3beta,16alpha-dihydroxy-5alpha-pregnane-11,20-dione involves multiple steps, starting from readily available steroid precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar synthetic routes but with enhanced efficiency and scalability. Advanced techniques such as continuous flow reactors and automated synthesis platforms are employed to ensure consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions: 17-Azido-3beta,16alpha-dihydroxy-5alpha-pregnane-11,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of azido groups to amines.
Substitution: Replacement of azido groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like triphenylphosphine (PPh3) and sodium azide (NaN3) are employed.
Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .
Applications De Recherche Scientifique
Chemistry: In chemistry, 17-Azido-3beta,16alpha-dihydroxy-5alpha-pregnane-11,20-dione is used as a precursor for the synthesis of complex molecules and as a reagent in organic synthesis .
Biology: In biological research, this compound is studied for its potential role in modulating biological pathways and its interactions with biomolecules .
Medicine: In medicine, it is investigated for its potential therapeutic applications, including its role as a lead compound for drug development .
Industry: In the industrial sector, it is used in the production of specialized chemicals and materials .
Mécanisme D'action
The mechanism of action of 17-Azido-3beta,16alpha-dihydroxy-5alpha-pregnane-11,20-dione involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, while the hydroxyl groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 3beta,17alpha-Dihydroxy-5alpha-pregnane-11,20-dione
- Oxazacort
- Azacort
- Deflazacort
Uniqueness: 17-Azido-3beta,16alpha-dihydroxy-5alpha-pregnane-11,20-dione is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. Its combination of functional groups makes it a versatile compound for various research and industrial applications .
Propriétés
Numéro CAS |
5070-88-2 |
|---|---|
Formule moléculaire |
C21H31N3O4 |
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
(3S,5S,8S,9S,10S,13S,14S,16R,17S)-17-acetyl-17-azido-3,16-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C21H31N3O4/c1-11(25)21(23-24-22)17(28)9-15-14-5-4-12-8-13(26)6-7-19(12,2)18(14)16(27)10-20(15,21)3/h12-15,17-18,26,28H,4-10H2,1-3H3/t12-,13-,14-,15-,17+,18+,19-,20-,21+/m0/s1 |
Clé InChI |
DIEUKTMUMCPTRI-KVHDYMSOSA-N |
SMILES isomérique |
CC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O)N=[N+]=[N-] |
SMILES canonique |
CC(=O)C1(C(CC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C)O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















